[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride
Description
Properties
IUPAC Name |
[3-(2-methylpropyl)imidazol-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-7(2)5-11-6-10-4-8(11)3-9;;/h4,6-7H,3,5,9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKXCEYWEHQXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC=C1CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often require specific reaction conditions such as the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as the purification of intermediates, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can participate in substitution reactions where functional groups on the imidazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
Scientific Research Applications of [(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride
This compound is a chemical entity with an imidazole ring structure, featuring an isobutyl group attached to the imidazole and a methylamine side chain. The dihydrochloride form enhances its solubility and stability in biological systems. Imidazole derivatives, including this compound, have reported antibacterial and antimycobacterial activities.
Key Reactions and Chemical Behavior
The chemical behavior of this compound is influenced by its functional groups, mainly the amine and imidazole moieties. Key reactions involving this compound include:
- N-alkylation: Imidazole can be alkylated at the nitrogen atom.
- Acylation: The amine group can undergo acylation reactions.
- Salt formation: The amine can form salts with acids due to its basic nature.
Biological Activities and Applications
Compounds containing imidazole structures often exhibit diverse biological activities:
- Enzyme inhibition: Imidazole derivatives can act as enzyme inhibitors.
- Receptor binding: They can bind to various biological receptors.
- Antimicrobial activity: Imidazole-containing compounds are known for their antibacterial and antifungal properties.
Potential Research Areas
Given the properties and activities of imidazole derivatives, this compound may find applications in the following research areas:
- Drug discovery: As a building block for synthesizing novel pharmaceuticals.
- Agrochemicals: In the development of new pesticides or herbicides.
- Materials science: As a component in functional materials.
Mechanism of Action
The mechanism of action of [(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride include:
- 1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride
- 2-(4-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride
- 1-(4-Methyl-1H-imidazol-5-yl)methanamine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the isobutyl group and the amine functionality provides unique properties that can be exploited in various applications .
Biological Activity
[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride is a compound characterized by its imidazole ring structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an imidazole ring with an isobutyl group and a methylamine side chain . The dihydrochloride form enhances its solubility and stability in biological systems, which is crucial for its pharmacological efficacy. The imidazole moiety is particularly significant as it plays a role in various biological interactions, including enzyme inhibition and receptor binding.
Biological Activities
Research indicates that compounds with imidazole structures often exhibit a range of biological activities, such as:
- Antimicrobial Activity : Imidazole derivatives have been shown to possess antimicrobial properties against various pathogens. For instance, studies have demonstrated that related compounds can inhibit the growth of bacteria like Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound's structure suggests potential anticancer properties. Similar imidazole derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cell lines. For example, compounds with imidazole rings have shown IC50 values in the nanomolar range against various cancer types .
- Enzyme Inhibition : Compounds containing imidazole have been identified as inhibitors of key enzymes such as HIV-1 reverse transcriptase. The binding affinity and inhibition mechanisms are often studied using molecular docking techniques .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Interactions : The imidazole nitrogen atoms can participate in hydrogen bonding and coordination with metal ions in active sites of enzymes, influencing their activity.
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, particularly causing G1 phase arrest in cancer cells. This mechanism is crucial for preventing uncontrolled cell proliferation .
- Apoptosis Induction : The ability to induce apoptosis has been observed in several studies involving related imidazole derivatives, suggesting that this compound may also trigger programmed cell death pathways in malignant cells .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus | |
| Anticancer | Induces G1 arrest in HepG2 cells | |
| Enzyme Inhibition | Inhibits HIV-1 reverse transcriptase |
Case Study: Anticancer Activity
A study investigating the effects of related imidazole derivatives on human colorectal carcinoma (HCT-116) cells reported significant cytotoxicity with IC50 values ranging from 0.1 to 1 µM. The mechanism involved the inhibition of PI3K pathways, which are critical for cancer cell survival and proliferation .
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing [(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride?
- Methodology : Synthesis typically involves coupling imidazole derivatives with isobutyl groups via alkylation or reductive amination. For dihydrochloride formation, the free base is treated with HCl gas or concentrated HCl in a solvent like ethanol. Key steps include:
- Purification via recrystallization from ethanol/water mixtures to ensure salt formation .
- Neutralization of excess HCl using triethylamine (Et₃N) to avoid over-acidification, as described in protocols for analogous dihydrochlorides .
Q. How can structural characterization be performed for this compound?
- Techniques :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, ensuring proper handling of hydrogen atoms and counterion placement .
- NMR : Assign peaks using ¹H-¹H COSY for imidazole protons and amine groups. For dihydrochlorides, expect downfield shifts due to protonation .
- FTIR : Identify N-H stretching (~2500 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
Q. What solvents are suitable for solubility testing of this dihydrochloride?
- Approach : Test polar solvents (water, methanol) due to the ionic nature of the compound. For low solubility, use co-solvents (DMSO:water mixtures) or adjust pH with Et₃N to deprotonate the amine temporarily .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to improve yield and purity?
- Strategies :
- Parallel screening : Test reaction conditions (temperature, solvent polarity) for alkylation steps to minimize byproducts .
- Counterion exchange : Replace Cl⁻ with other anions (e.g., sulfate) to enhance crystallinity, followed by re-protonation with HCl .
Q. How to resolve contradictions between crystallographic data and spectroscopic analyses?
- Case example : If NMR suggests tautomeric forms (e.g., imidazole ring protonation sites) conflicting with X-ray
- Perform variable-temperature NMR to assess dynamic equilibria.
- Validate hydrogen positions in crystallography using SHELXL’s HAREA and DFIX constraints .
Q. What mechanistic insights exist for the biological activity of imidazole-based dihydrochlorides?
- Hypothesis : Imidazole derivatives may inhibit enzymes (e.g., bacterial reverse transcriptases) via metal coordination or hydrophobic interactions.
- Testing :
- Conduct enzymatic assays (e.g., HIV-1 RT inhibition) with IC₅₀ determination .
- Use molecular docking to map interactions between the dihydrochloride and target active sites .
Q. How to address stability issues during long-term storage?
- Guidelines :
- Store under inert gas (argon) at –20°C to prevent oxidation.
- Avoid hygroscopic conditions; use desiccants in sealed containers. Stability can be monitored via periodic HPLC-UV analysis .
Q. What computational methods are suitable for studying this compound’s reactivity?
- Approach :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
